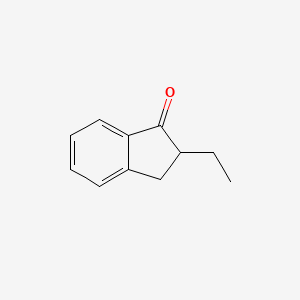

2-Ethyl-1-indanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-8-7-9-5-3-4-6-10(9)11(8)12/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUDGQPFOOPWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408019 | |

| Record name | 2-Ethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22351-56-0 | |

| Record name | Ethyl-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022351560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTV5B1U3CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 2-Ethyl-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Ethyl-1-indanone, a molecule of interest in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound provide a detailed map of its atomic connectivity.

¹H NMR Spectral Data

The proton NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 7.75 | d | 7.7 |

| H-4 | 7.59 | d | 7.7 |

| H-6 | 7.51 | t | 7.5 |

| H-5 | 7.37 | t | 7.5 |

| H-3a | 3.37 | dd | 16.9, 7.8 |

| H-3b | 2.78 | dd | 16.9, 3.8 |

| H-2 | 2.50 | m | - |

| H-10a | 1.85 | m | - |

| H-10b | 1.55 | m | - |

| H-11 | 0.95 | t | 7.4 |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C=O) | 207.2 |

| C-7a | 152.9 |

| C-3a | 134.9 |

| C-5 | 134.8 |

| C-4 | 127.3 |

| C-6 | 126.5 |

| C-7 | 123.8 |

| C-2 | 45.1 |

| C-3 | 34.2 |

| C-10 | 25.1 |

| C-11 | 11.7 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR data for this compound is based on the characteristic absorption frequencies of its functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Strong |

| C=O stretch (ketone) | 1725 - 1705 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-H bend (aliphatic) | 1465 - 1370 | Variable |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The predicted major mass spectral peaks for this compound are based on its molecular weight and expected fragmentation pathways.

| m/z | Predicted Fragment | Significance |

| 160 | [M]⁺ | Molecular Ion |

| 132 | [M - C₂H₄]⁺ | Loss of ethylene |

| 131 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 115 | [C₉H₇]⁺ | Indenyl cation |

| 104 | [C₈H₈]⁺ | |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop evaporated on a salt plate. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is recorded and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for small molecules like this compound. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the fragmentation pattern, which provides structural information about the molecule.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for spectroscopic identification of an organic compound.

An In-depth Technical Guide to 1H and 13C NMR Assignments for 2-Ethyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the complete proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) assignments for 2-Ethyl-1-indanone. The unambiguous structural elucidation of this and related indanone derivatives is critical in pharmaceutical research and development, where these molecules serve as important intermediates. This document details the experimental protocols for acquiring high-quality NMR spectra and presents the spectral data in a clear, tabular format for easy reference and comparison.

Introduction to this compound

This compound is a bicyclic organic compound featuring an indane skeleton substituted with a carbonyl group at position 1 and an ethyl group at position 2.[1] Its molecular formula is C₁₁H₁₂O, and it has a molecular weight of 160.21 g/mol .[2][3] Derivatives of this compound are utilized in the pharmaceutical and photonics industries.[1] Accurate NMR spectral analysis is essential for confirming the structure and purity of this compound and its analogues.

¹H and ¹³C NMR Spectral Data

The complete ¹H and ¹³C NMR assignments for this compound have been determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Distortionless Enhancement by Polarization Transfer (DEPT).[1][4] The chemical shifts are reported in parts per million (ppm) and are typically referenced to an internal standard such as tetramethylsilane (TMS).

¹H NMR Assignments

The proton NMR spectrum of this compound displays distinct signals for the aromatic protons, the protons of the five-membered ring, and the protons of the ethyl group. The assignments are summarized in Table 1.

| Proton (H) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~7.65 | d | 7.7 |

| H5 | ~7.35 | t | 7.4 |

| H6 | ~7.50 | t | 7.5 |

| H7 | ~7.75 | d | 7.8 |

| H2 | ~2.55 | m | |

| H3a | ~3.00 | dd | 17.0, 7.5 |

| H3b | ~2.80 | dd | 17.0, 3.5 |

| H1'a | ~1.85 | m | |

| H1'b | ~1.60 | m | |

| H2' | ~0.95 | t | 7.5 |

Table 1: ¹H NMR Chemical Shift Assignments for this compound.

¹³C NMR Assignments

The carbon-13 NMR spectrum provides information on all eleven carbon atoms in the this compound molecule. The assignments, confirmed by DEPT and HSQC experiments, are presented in Table 2.[1]

| Carbon (C) | Chemical Shift (ppm) | Carbon Type (DEPT) |

| C1 (C=O) | 209.7 | C |

| C2 | 52.1 | CH |

| C3 | 34.3 | CH₂ |

| C4 | 123.8 | CH |

| C5 | 126.9 | CH |

| C6 | 134.9 | CH |

| C7 | 127.9 | CH |

| C7a | 153.2 | C |

| C3a | 138.0 | C |

| C1' | 25.4 | CH₂ |

| C2' | 11.8 | CH₃ |

Table 2: ¹³C NMR Chemical Shift Assignments for this compound.[5]

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and related small organic molecules.

1. Sample Preparation

-

Analyte: this compound

-

Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent due to its excellent dissolving power for organic compounds and a well-defined residual solvent peak.[5]

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of CDCl₃. A concentration of around 2% (or ~128 mM) is suitable for obtaining good quality 1D and 2D spectra in a reasonable time.[4]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.[5]

2. NMR Spectrometer and Parameters

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the aromatic proton signals.[1]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: A single scan may be sufficient for a concentrated sample.[4] For more dilute samples, 8 to 16 scans are typically adequate.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment.

-

Number of Scans: A larger number of scans (e.g., 256 or more) is required due to the lower natural abundance of ¹³C.[4]

-

Spectral Width: A spectral width of about 220-240 ppm is standard.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

-

2D NMR Experiments (COSY, HSQC, HMBC, DEPT):

-

Standard pulse programs provided by the spectrometer software should be used.

-

The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution. Typical parameters can be found in the spectrometer's methods library and can be optimized based on sample concentration.[4]

-

NMR Data Analysis Workflow

The process of assigning the NMR spectra of this compound involves a logical workflow that integrates data from various NMR experiments.

Caption: Workflow for NMR spectral assignment.

Signaling Pathways and Logical Relationships

The structural elucidation of this compound through NMR spectroscopy relies on the logical interpretation of correlations observed in 2D NMR spectra. The following diagram illustrates the key correlations used to assign the aliphatic and aromatic regions of the molecule.

Caption: Key 2D NMR correlations.

References

Physical properties of 2-Ethyl-1-indanone (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-1-indanone

This technical guide provides a comprehensive overview of the key physical properties of this compound, a bicyclic hydrocarbon compound with applications in the pharmaceutical and photonics industries.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the compound's boiling point and density, along with the methodologies for their determination.

Core Physical Properties

This compound (CAS No. 22351-56-0) is a derivative of indane, featuring a carbonyl functional group and an ethyl side chain.[1] Its molecular formula is C11H12O, and it has a molecular weight of 160.21 g/mol .[1][2][3][4] At room temperature, it exists as a colorless to light yellow oil.[5][6]

Quantitative Data Summary

The essential physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 67 °C | at 0.2 mm Hg |

| Density | 1.038 g/mL | at 25 °C |

Data sourced from multiple chemical data providers.[5][6][7][8]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the boiling point and density of liquid compounds like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] For substances like this compound, which have a high boiling point at atmospheric pressure, the determination is often carried out under reduced pressure to prevent decomposition.

A common and effective method for determining the boiling point of a small quantity of a liquid is the Thiele tube method .[10]

Methodology:

-

Sample Preparation: A small amount (less than 0.5 mL) of this compound is placed into a small test tube (Durham tube).[10]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube.[10]

-

Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This entire setup is then secured in a Thiele tube filled with a high-boiling point liquid, such as mineral oil.[11]

-

Heating: The Thiele tube is gently heated, causing the temperature of the oil bath and the sample to rise.[9]

-

Observation: As the liquid approaches its boiling point, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[10]

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[10]

Distillation is another method that can be used to determine the boiling point of a liquid, particularly when purification is also desired.[12]

Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume.[13] For liquids, several accurate methods are available for density determination.

A widely used and precise method is the pycnometer method .[14]

Methodology:

-

Pycnometer Preparation: A pycnometer, which is a flask with a specific, accurately known volume, is thoroughly cleaned and dried.[14]

-

Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately measured using an analytical balance.[14]

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The filled pycnometer is then weighed.[14]

-

Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[14]

Other gravimetric methods for determining liquid density include the buoyancy technique, based on Archimedes' principle.[14]

Workflow Visualization

The logical flow for the determination and presentation of the physical properties of this compound is illustrated in the diagram below.

Caption: Workflow for Physical Property Characterization.

References

- 1. chemistry.utah.edu [chemistry.utah.edu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Ethyl-1-indanone | C11H12O | CID 5070076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 22351-56-0 [m.chemicalbook.com]

- 7. 22351-56-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CAS NO. 22351-56-0 | this compound | C11H12O [localpharmaguide.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. vernier.com [vernier.com]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. mt.com [mt.com]

An In-depth Technical Guide to the Discovery and First Synthesis of 2-Ethyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial discovery and first reported synthesis of 2-Ethyl-1-indanone, a valuable intermediate in the synthesis of various biologically active compounds. This document details the seminal synthetic method, including a thorough experimental protocol and a summary of the reported quantitative data.

Introduction

This compound is a bicyclic ketone with the chemical formula C₁₁H₁₂O. Its structure, featuring an indanone core with an ethyl group at the 2-position, makes it a versatile building block in organic synthesis. The indanone scaffold is present in numerous natural products and synthetic molecules with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Consequently, the development of synthetic routes to substituted indanones like this compound has been of significant interest to the scientific community.

First Verifiable Synthesis (1948)

The first verifiable synthesis of this compound was reported in 1948 by J. H. Burckhalter and Reynold C. Fuson in the Journal of the American Chemical Society. Their work focused on the synthesis of 2-alkyl-1-indanones through the cyclization of α,β-unsaturated ketones.

The synthesis of this compound was achieved through the acid-catalyzed cyclization of β-hydroxy-α-ethylpropiophenone. This intermediate was prepared via a Mannich-type reaction involving propiophenone, formaldehyde (as paraformaldehyde), and diethylamine, followed by subsequent reduction. However, the direct acid-catalyzed cyclization of propiophenone with paraformaldehyde was also explored, which yielded the desired product, albeit in a lower yield. The treatment of propiophenone with sulfuric acid was reported to produce this compound in a 14% yield[1].

It is important to note that an earlier potential synthesis by Cologne and Kleinfeller in Berichte der deutschen chemischen Gesellschaft in 1932 has been cited in the literature. However, due to the limited accessibility of the full text of this historical document, the 1948 publication by Burckhalter and Fuson remains the earliest verifiable and detailed report of the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Burckhalter and Fuson, 1948)

The following protocol is based on the acid-catalyzed cyclization of propiophenone.

Materials:

-

Propiophenone

-

Concentrated Sulfuric Acid

-

Ice

-

Sodium Bicarbonate solution (5%)

-

Ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

A mixture of propiophenone and an excess of concentrated sulfuric acid is prepared.

-

The reaction mixture is stirred at room temperature for a specified period. [Note: The original publication does not specify the exact duration for this specific reaction, but related reactions in the paper were stirred for several hours.]

-

The reaction mixture is then poured onto crushed ice to quench the reaction.

-

The aqueous layer is extracted with ether.

-

The ether extract is washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

The ethereal solution is dried over anhydrous magnesium sulfate.

-

The ether is removed by evaporation.

-

The resulting residue, containing this compound, is then purified by distillation under reduced pressure.

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Starting Material | Propiophenone | [1] |

| Reagent | Sulfuric Acid | [1] |

| Yield | 14% | [1] |

| Physical Properties | ||

| Molecular Formula | C₁₁H₁₂O | |

| Molecular Weight | 160.21 g/mol | |

| Boiling Point | 128-130 °C at 18 mm Hg | |

| Derivative Data | ||

| Semicarbazone M.P. | 199-200 °C |

Synthetic Workflow

The following diagram illustrates the synthetic pathway for the formation of this compound from propiophenone as described by Burckhalter and Fuson.

Conclusion

The 1948 synthesis of this compound by Burckhalter and Fuson represents a key milestone in the chemistry of indanone derivatives. While the reported yield of this specific one-step procedure is modest, it laid the groundwork for future developments in the synthesis of 2-substituted 1-indanones. The versatility of the indanone core in medicinal chemistry and materials science continues to drive research into more efficient and scalable synthetic methodologies. This guide provides a foundational understanding of the origins of this important chemical entity for researchers and professionals in the field.

References

Fundamental Reactivity of the Carbonyl Group in 2-Ethyl-1-indanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the carbonyl group in 2-Ethyl-1-indanone. The document details its synthesis, spectroscopic characterization, and the primary reaction pathways of its ketone functional group, including reduction, oxidation, and nucleophilic additions. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthesis and Spectroscopic Characterization of this compound

This compound is a bicyclic ketone with a molecular weight of 160.21 g/mol .[1] Its synthesis and spectroscopic properties are foundational to understanding its chemical behavior.

Synthesis

A common route to 2-substituted-1-indanones involves the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid derivative. While a specific protocol for this compound is not widely published, a general procedure can be adapted from the synthesis of similar compounds.

Experimental Protocol: Synthesis of this compound (General Procedure)

-

Preparation of 3-Phenylpentanoyl Chloride: 3-Phenylpentanoic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude acid chloride.

-

Intramolecular Friedel-Crafts Acylation: The crude 3-phenylpentanoyl chloride is dissolved in a suitable inert solvent such as dichloromethane or carbon disulfide. The solution is cooled to 0°C, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added portion-wise with stirring.

-

Reaction and Workup: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature for an additional 2 hours. The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Logical Workflow for the Synthesis of this compound

References

A Methodological Guide to the Crystal Structure Analysis of 2-Ethyl-1-indanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of 2-Ethyl-1-indanone derivatives. Given the current scarcity of publicly available crystallographic data for this class of compounds, this document serves as a procedural roadmap for researchers aiming to synthesize, crystallize, and structurally characterize these molecules. We will use the available data for a related complex derivative as a case study to illustrate the experimental workflow and data presentation.

Introduction to this compound Derivatives

The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials. The introduction of an ethyl group at the 2-position creates a chiral center, opening avenues for the development of stereospecific drugs and materials. Understanding the three-dimensional structure of these derivatives through single-crystal X-ray diffraction (SC-XRD) is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new compounds with desired properties.

Despite their importance, a comprehensive public database of crystal structures for simple this compound derivatives is lacking. This guide aims to fill this gap by providing detailed experimental protocols and a framework for future studies.

Synthesis and Spectroscopic Characterization

The first step in crystal structure analysis is the synthesis and purification of the target compound. A variety of synthetic routes to 1-indanone derivatives have been reported in the literature.

General Synthesis of 2-Substituted-1-indanones

A common route to 2-substituted-1-indanones involves the alkylation of 1-indanone. The general scheme is presented below.

Caption: General synthesis of this compound.

Spectroscopic Characterization

Prior to crystallization attempts, it is crucial to confirm the identity and purity of the synthesized compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For this compound, complete proton and carbon NMR assignments have been established.[1]

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol [2] |

| ¹H NMR | Complete assignments available in the literature.[1] |

| ¹³C NMR | Complete assignments available in the literature.[1] |

Experimental Protocols for Crystal Structure Analysis

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The following sections outline the general procedures.

Crystallization of this compound Derivatives

The choice of crystallization method and solvent is critical and often requires empirical screening.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Hypothetical Crystallization Protocol for this compound:

-

Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate) in a small, clean vial.

-

Place the vial in a larger beaker containing a small amount of a less polar anti-solvent (e.g., hexane, pentane).

-

Cover the beaker and allow it to stand undisturbed at room temperature.

-

Monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, they are analyzed by SC-XRD to determine their three-dimensional structure.

Caption: Workflow for Crystal Structure Analysis.

Table 2: Typical Experimental Parameters for SC-XRD of Small Organic Molecules

| Parameter | Typical Value/Setting |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | 100(2) K |

| Detector | CMOS or CCD area detector |

| Data Collection Strategy | ω and φ scans |

| Exposure Time per Frame | 5-60 seconds |

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial model of the crystal structure. This model is then refined against the experimental data to obtain the final, accurate structure.

Case Study: 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one

While no crystal structure is available for this compound itself, a structure for the related dimer, 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one (C₂₀H₁₈O₂), has been reported.[3] This serves as a valuable example of the type of data that can be obtained.

Synthesis of 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one

A solution of acetaldehyde in ethanol was added to a stirred solution of 1-indanone in ethanolic potassium hydroxide. The mixture was stirred at room temperature for 6 hours. The resulting precipitate was collected by filtration, washed with water, dried, and recrystallized from ethanol.[3]

Crystallographic Data

The crystallographic data for this compound are summarized in Table 3.

Table 3: Crystal Data and Structure Refinement for 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one [3]

| Parameter | Value |

| Empirical Formula | C₂₀H₁₈O₂ |

| Formula Weight | 290.34 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.9225(6) Åb = 10.1226(8) Åc = 10.3927(7) Åα = 103.200(6)°β = 103.304(6)°γ = 109.462(7)° |

| Volume | 721.25(9) ų |

| Z | 2 |

| Calculated Density | 1.337 Mg/m³ |

| Absorption Coefficient | 0.087 mm⁻¹ |

| F(000) | 308 |

Key Structural Features

The analysis of the crystal structure of 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one revealed several key features:[3]

-

The two indanone ring systems are essentially planar.

-

The dihedral angle between the two indanone systems is approximately 79.83°, indicating a nearly orthogonal relationship.

-

The crystal packing is stabilized by a network of intermolecular interactions, including C-H···O and C-H···π interactions.

-

π-π stacking is observed between centrosymmetrically related benzene rings.

Caption: Intermolecular interactions in the crystal.

Conclusion and Future Outlook

The crystal structure analysis of this compound derivatives is a crucial step in understanding their chemical and physical properties. This guide provides a methodological framework for researchers to pursue these studies, from synthesis and crystallization to data collection and analysis.

The lack of publicly available crystal structures for this compound and its simpler analogs represents a significant gap in the structural chemistry of this important class of compounds. Future work should focus on the systematic synthesis and crystallization of a series of 2-substituted-1-indanones to build a comprehensive structural database. Such studies will undoubtedly provide valuable insights for the design of new pharmaceuticals and functional materials.

References

IUPAC nomenclature and CAS number for 2-Ethyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-1-indanone, a key chemical intermediate with applications in organic synthesis and potential for further development in the pharmaceutical and materials science sectors. This document details its chemical identity, physicochemical properties, and relevant experimental procedures, and explores the biological activities associated with the broader class of indanone derivatives.

Chemical Identification and Properties

This compound, a bicyclic ketone, is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-ethyl-2,3-dihydroinden-1-one .[1] Its unique structure, featuring an indane core with an ethyl substituent at the second position, makes it a valuable building block in the synthesis of more complex molecules. The Chemical Abstracts Service (CAS) has assigned the number 22351-56-0 to this compound for unambiguous identification in databases and literature.[1][2][3][4][5][6]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 2-ethyl-2,3-dihydroinden-1-one | [1] |

| Synonyms | 2-Ethylindan-1-one | [3] |

| CAS Number | 22351-56-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₂O | [2][3][4] |

| Molecular Weight | 160.21 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow oil | [3][7] |

| Boiling Point | 67 °C at 0.2 mm Hg | [2][3][7] |

| Density | 1.038 g/mL at 25 °C | [2][7] |

| Refractive Index (n²⁰/D) | 1.545 | [2][7] |

| Flash Point | 103 °C | [2][3][7] |

| Solubility | Slightly soluble in chloroform and methanol | [2][7] |

| Storage | Store in a freezer under -20°C, sealed in a dry environment | [2][7] |

Spectroscopic Information: The structural elucidation of this compound is routinely performed using nuclear magnetic resonance (NMR) spectroscopy. Complete proton (¹H) and carbon-13 (¹³C) NMR assignments have been achieved through one-dimensional and two-dimensional experiments such as COSY and HMQC.[8]

Experimental Protocols

Caption: General synthetic workflow for this compound.

General Synthesis Procedure

The synthesis of 1-indanones often involves the intramolecular cyclization of a suitable phenylpropionic acid derivative.[9] For this compound, a potential precursor would be 3-phenylpentanoic acid.

-

Cyclization: The substituted phenylpropionic acid is treated with a strong acid catalyst, such as polyphosphoric acid or trifluoromethanesulfonic acid, and heated.[9] This induces an intramolecular Friedel-Crafts acylation to form the five-membered ring of the indanone system.

-

Work-up: After the reaction is complete, the mixture is cooled and quenched, typically with ice water. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified, commonly by vacuum distillation or column chromatography, to yield the pure this compound.

Spectroscopic Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a standard analytical workflow.

Caption: Analytical workflow for structural confirmation.

-

Sample Preparation: A small amount of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared according to the requirements of other analytical techniques.

-

Data Acquisition: ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data are acquired.

-

Spectral Interpretation: The obtained spectra are analyzed to confirm the presence of the expected functional groups and the overall molecular structure, and to assess the purity of the compound.

Biological Activity and Signaling Pathways of Indanone Derivatives

While specific biological studies on this compound are limited in the public domain, the indanone scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.[9][10] Derivatives of 1-indanone have demonstrated a wide range of therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[9][10]

Of particular interest to drug development professionals is the anti-inflammatory potential of indanone derivatives. Studies on 2-benzylidene-1-indanone derivatives have shown that these compounds can exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways.[11] Specifically, they have been found to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.[11][12] Another indanone derivative has been shown to exhibit anti-inflammatory activity through the modulation of NF-κB and Nrf2 signaling.[13]

Caption: Potential anti-inflammatory mechanism of indanone derivatives.

This inhibitory action on major inflammatory cascades suggests that this compound and its future derivatives could be promising candidates for the development of novel anti-inflammatory agents. Further research is warranted to explore the specific biological activities of this compound and to elucidate its precise mechanisms of action.

References

- 1. CAS NO. 22351-56-0 | this compound | C11H12O [localpharmaguide.com]

- 2. 22351-56-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. 2% this compound in chloroform-d - Cambridge Isotope Laboratories, DLM-5022 [isotope.com]

- 7. This compound CAS#: 22351-56-0 [m.chemicalbook.com]

- 8. chemistry.utah.edu [chemistry.utah.edu]

- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. benchchem.com [benchchem.com]

- 13. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Ethyl-1-indanone: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1-indanone is a substituted indanone derivative with a molecular formula of C₁₁H₁₂O.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via α-alkylation of 1-indanone, and a discussion of its potential biological activities in the context of related indanone compounds. While specific biological data for this compound is limited, the indanone scaffold is a well-established pharmacophore found in numerous bioactive molecules, suggesting potential applications in areas such as anti-inflammatory and anticancer research.

Core Properties of this compound

This compound is a bicyclic ketone with an ethyl group at the second position of the indanone ring. Its key quantitative properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O | [1][2][3] |

| Molecular Weight | 160.21 g/mol | [1][2][3] |

| Appearance | Colorless to Light Yellow Oil | |

| Boiling Point | 67 °C at 0.2 mmHg | [3] |

| Density | 1.038 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.545 | [3] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the α-alkylation of 1-indanone. This method involves the formation of an enolate from 1-indanone, which then acts as a nucleophile to attack an ethyl halide.

Materials:

-

1-Indanone

-

Sodium hydride (NaH) or other suitable strong base (e.g., LDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl iodide (CH₃CH₂I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon manifold)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled.

-

Enolate Formation: The flask is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere. The suspension is cooled to 0 °C in an ice bath. A solution of 1-indanone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension via the dropping funnel. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.

-

Alkylation: The reaction mixture is cooled back to 0 °C. Ethyl iodide (1.2 equivalents) is added dropwise to the enolate solution. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Potential Biological Activity and Signaling Pathways

Anti-Inflammatory Potential and the NF-κB Signaling Pathway

Several indanone derivatives have been reported to exhibit anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Some indanone derivatives have been shown to inhibit this pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Role in Cell Proliferation and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers.

The MAPK pathway typically involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Extracellular signals, such as growth factors, activate a MAPKKK (e.g., Raf), which in turn phosphorylates and activates a MAPKK (e.g., MEK). Activated MEK then phosphorylates and activates a MAPK (e.g., ERK). Phosphorylated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that can promote cell proliferation. Given the anticancer activity of some indanone derivatives, it is conceivable that compounds like this compound could interfere with this pathway.

Caption: Hypothetical modulation of the MAPK signaling pathway.

Conclusion

This compound is a readily synthesizable small molecule with a well-defined set of physical and chemical properties. While its specific biological functions remain to be elucidated, its structural similarity to other bioactive indanones suggests it may be a valuable compound for further investigation in drug discovery, particularly in the fields of inflammation and oncology. The experimental protocol and contextual biological information provided herein serve as a foundational guide for researchers interested in exploring the potential of this and related compounds. Future studies are warranted to directly assess the bioactivity of this compound and to determine its precise molecular targets and mechanisms of action.

References

Stereochemistry at the C2 Position of 2-Ethyl-1-indanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1-indanone is a bicyclic ketone with a chiral center at the C2 position, making it a molecule of significant interest in medicinal chemistry and materials science. Its derivatives have shown potential in various pharmaceutical applications.[1] However, a comprehensive understanding of its stereochemistry remains a key challenge, with the absolute stereochemistry at the C2 position being hitherto unresolved.[1] This technical guide provides a detailed overview of the current state of knowledge regarding the stereochemistry of this compound. It covers potential stereoselective synthetic routes, analytical methods for enantiomer separation, and spectroscopic characterization. This document aims to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of chiral 2-substituted 1-indanones.

Introduction

The indanone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of a stereocenter, as in this compound, adds a layer of complexity and potential for stereospecific interactions with biological targets. The spatial arrangement of the ethyl group at the C2 position can significantly influence the pharmacological and toxicological properties of the molecule. Therefore, the ability to synthesize and analyze enantiomerically pure forms of this compound is of paramount importance for the development of novel therapeutics and advanced materials. Despite its significance, the absolute stereochemistry of the C2 position in this compound has not been definitively established in the scientific literature.[1]

Stereoselective Synthesis Strategies

While no specific method for the enantioselective synthesis of this compound has been reported with enantiomeric excess (ee%) data, several asymmetric strategies employed for analogous 2-substituted 1-indanones can be considered as viable approaches.

Asymmetric Alkylation of 1-Indanone

One of the most direct routes to chiral 2-alkyl-1-indanones is the asymmetric alkylation of the pre-formed enolate of 1-indanone. This can be achieved using a chiral phase-transfer catalyst or a chiral auxiliary. The general workflow for this approach is outlined below.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2-Ethyl-1-indanone via Intramolecular Friedel-Crafts Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 2-ethyl-1-indanone, a valuable intermediate in medicinal chemistry and materials science. The primary method described is the intramolecular Friedel-Crafts acylation of 4-phenylhexanoic acid. Methodologies utilizing both Brønsted and Lewis acids are presented, offering flexibility based on available reagents and substrate sensitivity. This note includes comprehensive experimental procedures, data summaries for reaction conditions, troubleshooting advice, and graphical representations of the reaction mechanism and workflow to ensure reproducible and efficient synthesis.

Introduction

1-Indanone and its derivatives are crucial structural motifs found in numerous biologically active compounds and natural products.[1][2][3] Their synthesis is a key step in the development of various pharmaceuticals, including anti-inflammatory, antiviral, and anticancer agents.[2] The intramolecular Friedel-Crafts acylation is one of the most powerful and direct methods for constructing the 1-indanone core.[2][4] This reaction involves the cyclization of an aromatic compound bearing an acyl group or a precursor like a carboxylic acid or acyl chloride.[5][6]

This application note focuses on the synthesis of this compound from 4-phenylhexanoic acid. The direct cyclization of the carboxylic acid is often preferred as it is a "one-step" process that produces water as the only by-product, aligning with greener chemistry principles.[7] Alternatively, a two-step approach involving the conversion of the carboxylic acid to its more reactive acyl chloride derivative followed by cyclization is also a common and effective strategy.[2][7]

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution pathway. The carboxylic acid is first converted into a highly electrophilic acylium ion by a strong Brønsted or Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring within the same molecule, leading to the formation of the five-membered cyclic ketone.

References

- 1. d-nb.info [d-nb.info]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Ethyl-1-indanone as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-Ethyl-1-indanone as a versatile pharmaceutical intermediate. The focus is on its application in the synthesis of bioactive molecules, particularly derivatives with potential therapeutic applications. Included are detailed experimental protocols and an examination of the biological signaling pathways influenced by the resulting compounds.

Introduction

Indanone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, a derivative of 1-indanone, serves as a valuable starting material for the synthesis of a variety of molecules, including those with anti-inflammatory, anticancer, and antiviral properties. Its ethyl group at the 2-position provides a key structural feature that can be leveraged to create novel chemical entities with distinct pharmacological profiles.

One of the primary reactions utilizing this compound is the Knoevenagel condensation with various aromatic aldehydes. This reaction yields 2-benzylidene-1-indanone derivatives, a class of compounds that has demonstrated significant anti-inflammatory activity through the modulation of key signaling pathways.[1][2]

Synthesis of 2-(4-methoxybenzylidene)-2-ethyl-1-indanone: A Case Study

This section provides a detailed protocol for a representative Knoevenagel condensation reaction between this compound and 4-methoxybenzaldehyde to synthesize 2-(4-methoxybenzylidene)-2-ethyl-1-indanone. This derivative is an example of a compound with potential anti-inflammatory properties.

Experimental Protocol

Materials:

-

This compound (1.0 mmol, 160.21 mg)

-

4-Methoxybenzaldehyde (1.0 mmol, 136.15 mg)

-

Ethanol (10 mL)

-

20% (w/v) Sodium hydroxide solution (catalyst)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and 4-methoxybenzaldehyde (1.0 mmol).

-

Solvent Addition: Add 10 mL of ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Addition: Slowly add 1.0 mL of a 20% (w/v) aqueous sodium hydroxide solution to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

-

Work-up: Once the reaction is complete, neutralize the mixture with 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-(4-methoxybenzylidene)-2-ethyl-1-indanone.

-

Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Quantitative Data

The following table summarizes typical quantitative data for Knoevenagel condensation reactions involving substituted 1-indanones and aromatic aldehydes, based on literature reports for similar reactions.[1][3]

| Starting Material (Indanone) | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 6-hydroxy-1-indanone | 4-hydroxy-3-methoxybenzaldehyde | NaOH | Ethanol | Overnight | 85 | >95 |

| 1-indanone | Benzaldehyde | HCl (gas) | Ethanol | Overnight | 78 | >95 |

| 5,6-dimethoxy-1-indanone | 4-(dimethylamino)benzaldehyde | NaOH | Ethanol | 12 | 92 | >98 |

| This compound (projected) | 4-methoxybenzaldehyde | NaOH | Ethanol | Overnight | ~80-90 | >95 |

Biological Activity and Signaling Pathways

Derivatives of 2-benzylidene-1-indanone have been shown to possess anti-inflammatory properties by inhibiting key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.[1][4][5]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the immune and inflammatory response.[6][7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[7] 2-benzylidene-1-indanone derivatives have been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[1]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in inflammation.[9][10] It consists of a cascade of protein kinases that are sequentially activated. The main MAPK families are ERK, JNK, and p38. Upon stimulation by inflammatory signals, upstream kinases activate MAPKKs, which in turn activate MAPKs through phosphorylation. Activated MAPKs then phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory genes.[10] 2-benzylidene-1-indanone derivatives can also suppress the activation of this pathway, contributing to their anti-inflammatory effects.[1][5]

Experimental and Logical Workflow

The development of new pharmaceutical agents from this compound follows a logical progression from synthesis to biological evaluation.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Through straightforward and high-yielding reactions such as the Knoevenagel condensation, it can be converted into a diverse library of derivatives with significant biological activities. The resulting 2-benzylidene-1-indanone compounds, for example, demonstrate potential as anti-inflammatory agents by modulating the NF-κB and MAPK signaling pathways. The provided protocols and workflows serve as a guide for researchers in the exploration and development of novel therapeutics based on the this compound scaffold.

References

- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KEGG PATHWAY: map04010 [genome.jp]

- 10. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application of Indanone Derivatives in Photonics: A Technical Overview

Introduction

Application in Nonlinear Optics

Indanone derivatives, featuring a unique combination of electron-donating and accepting moieties, have been investigated for their second and third-order nonlinear optical (NLO) properties. These properties are crucial for applications in optical switching, frequency conversion, and optical limiting.

Quantitative Data for NLO Properties

A notable example is an azo-chromophore containing a 2-methylidene-3-(dicyano-methylidene)-1-indanone moiety. This compound has exhibited significant second-order NLO response. The molecular hyperpolarizability (β), a measure of the second-order NLO activity, for this indanone derivative is presented in Table 1, alongside a comparison with a standard NLO dye.

Table 1: Second-Order Nonlinear Optical Properties of an Indanone-Based Azo Chromophore

| Compound | Molecular Hyperpolarizability (β) (x 10⁻³⁰ esu) | Reference Compound | Molecular Hyperpolarizability (β) of Reference (x 10⁻³⁰ esu) |

| Indanone-based azo chromophore | 1558 | C.I. Disperse Red 1 | 243 |

Data sourced from a study on an indanone-based alkoxysilane dye. The high β value indicates a strong second-order NLO response, making it a promising candidate for electro-optic applications.

Experimental Protocols

1. Synthesis of an Indanone-Based Azo Chromophore (Representative Protocol)

This protocol describes a general two-step process for the synthesis of an indanone-based azo dye, which involves diazotization followed by an azo coupling reaction.

-

Materials:

-

Substituted aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

1,3-Indandione

-

Sodium hydroxide (NaOH)

-

Appropriate solvents (e.g., water, ethanol)

-

Ice bath

-

-

Procedure:

-

Diazotization:

-

Dissolve the substituted aniline in an aqueous solution of hydrochloric acid, cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve 1,3-indandione in an aqueous solution of sodium hydroxide, also cooled in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the 1,3-indandione solution with vigorous stirring, keeping the temperature below 5 °C.

-

Continue stirring for 1-2 hours. The azo dye will precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Wash the product with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified indanone-based azo dye.

-

-

Workflow for Synthesis of Indanone-Based Azo Chromophore

Caption: Workflow for the synthesis of an indanone-based azo chromophore.

2. Characterization of NLO Properties using Z-Scan Technique

The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

-

Experimental Setup:

-

A high-power laser with a Gaussian beam profile (e.g., a Q-switched Nd:YAG laser).

-

A focusing lens.

-

A sample holder mounted on a translation stage that moves along the beam path (z-axis).

-

An aperture and a photodetector placed in the far-field.

-

A beam splitter to monitor the input laser intensity.

-

-

Procedure:

-

Sample Preparation: Dissolve the synthesized indanone derivative in a suitable solvent (e.g., chloroform) to a known concentration in a cuvette with a known path length.

-

Z-Scan Measurement:

-

Closed-Aperture Z-Scan (for n₂):

-

Place an aperture before the photodetector to measure the on-axis intensity.

-

Translate the sample along the z-axis through the focal point of the lens.

-

Record the normalized transmittance as a function of the sample position (z).

-

A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative (self-defocusing) n₂, while a valley followed by a peak indicates a positive (self-focusing) n₂.

-

-

Open-Aperture Z-Scan (for β):

-

Remove the aperture to collect the total transmitted light.

-

Repeat the translation of the sample through the focal point.

-

A decrease in transmittance at the focal point indicates two-photon absorption or other nonlinear absorption processes.

-

-

-

Data Analysis:

-

Fit the experimental data to theoretical Z-scan equations to extract the values of n₂ and β.

-

From these values, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated.

-

-

Diagram of Z-Scan Experimental Setup

Caption: Schematic of a typical Z-scan experimental setup.

Potential Application in Organic Light-Emitting Diodes (OLEDs)

Experimental Protocol for Fabrication of a Solution-Processed OLED (General)

This protocol outlines the general steps for fabricating a multilayer OLED using solution-based techniques like spin coating. An indanone derivative could be incorporated into the emissive layer.

-

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates.

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution (for Hole Injection Layer - HIL).

-

Hole Transport Layer (HTL) material solution (e.g., TPD in a suitable solvent).

-

Emissive Layer (EML) solution (e.g., an indanone derivative as an emitter doped into a host material, dissolved in a solvent).

-

Electron Transport Layer (ETL) material (e.g., TPBi).

-

Low work function metal for cathode (e.g., Calcium, Aluminum).

-

Deionized water, acetone, isopropanol for cleaning.

-

-

Procedure:

-

Substrate Cleaning:

-

Sequentially clean the ITO substrates in ultrasonic baths of deionized water, acetone, and isopropanol.

-

Dry the substrates with a nitrogen gun and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

-

Layer Deposition (by Spin Coating in a Glove Box):

-

Spin-coat the PEDOT:PSS solution onto the ITO substrate to form the HIL. Anneal the substrate.

-

Spin-coat the HTL solution on top of the HIL and anneal.

-

Spin-coat the EML solution containing the indanone derivative onto the HTL and anneal.

-

-

Cathode Deposition (by Thermal Evaporation):

-

Transfer the substrates to a thermal evaporation chamber.

-

Deposit the ETL, followed by the metal cathode (e.g., Ca/Al) under high vacuum.

-

-

Encapsulation:

-

Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

-

-

Workflow for OLED Fabrication and Characterization

Caption: General workflow for OLED fabrication and characterization.

Disclaimer: The information provided is based on the current scientific literature for the general class of indanone derivatives. No specific experimental data or protocols for 2-Ethyl-1-indanone derivatives in photonic applications were found during the literature search. The provided protocols are representative and may require optimization for specific derivatives and applications.

Application Notes and Protocols for the Quantification of 2-Ethyl-1-indanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Ethyl-1-indanone in various matrices. The methodologies covered include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These protocols are designed to serve as a robust starting point for method development and validation in research and quality control settings.

Introduction

This compound is a ketone derivative of indane with the chemical formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol .[1][2][3][4][][6] Its structural similarity to other biologically active indanone derivatives suggests its potential relevance in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation analysis, and quality control. This document outlines three distinct analytical methods for its quantification.

Analytical Methods

A summary of the proposed analytical methods and their key quantitative parameters is presented below. These methods are based on established principles for the analysis of small organic molecules with similar physicochemical properties.

Quantitative Data Summary

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |

| Limit of Detection (LOD) | 10 ng/mL | 1 ng/mL | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 30 ng/mL | 5 ng/mL | 0.2 ng/mL |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 103% |

| Precision (%RSD) | < 2% | < 5% | < 3% |

| Run Time | 10 min | 15 min | 5 min |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a UV chromophore, such as the carbonyl group and benzene ring in this compound.

Experimental Protocol

a) Sample Preparation:

-

Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase, ranging from 30 ng/mL to 1000 ng/mL.

-

For unknown samples, dissolve an accurately weighed amount in methanol and dilute with the mobile phase to fall within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

c) Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

-

Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.

HPLC Workflow Diagram

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol

a) Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound reference standard in ethyl acetate.

-

Create calibration standards by serial dilution of the stock solution with ethyl acetate, ranging from 5 ng/mL to 500 ng/mL.

-

Extract this compound from the sample matrix using an appropriate solvent (e.g., ethyl acetate) and concentrate if necessary.

-

Transfer the final extract to a GC vial for analysis.

b) GC-MS Conditions:

-

Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 min

-

Ramp: 20 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Analyzer: Quadrupole

-

Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 160, 131, 103)

c) Data Analysis:

-

Generate a calibration curve by plotting the peak area of the quantifier ion for the standards against their concentrations.

-

Use the calibration curve to determine the concentration of this compound in the unknown samples.

GC-MS Workflow Diagram

Caption: Workflow for the quantification of this compound by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex matrices such as biological fluids.

Experimental Protocol

a) Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound and an internal standard (e.g., deuterated this compound) in methanol.

-

Spike a known amount of the internal standard into all calibration standards and unknown samples.

-

Prepare calibration standards by spiking known amounts of this compound into a blank matrix, followed by extraction.

-

Perform sample extraction using a suitable technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Evaporate the extract to dryness and reconstitute in the mobile phase.

b) LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 20% B

-

4.1-5.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

MRM Transitions:

-